molecular formula C8H3ClF3N B1587429 3-Chloro-5-(trifluoromethyl)benzonitrile CAS No. 693245-52-2

3-Chloro-5-(trifluoromethyl)benzonitrile

Cat. No. B1587429
M. Wt: 205.56 g/mol
InChI Key: RLHYYDKFOQSWIB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzonitrile, also known as TFMBN, is a chemical compound commonly used in the laboratory for a variety of purposes. It is a colorless, volatile liquid with a boiling point of 47.8°C and a melting point of -51°C. It is a highly reactive compound and can be used as a starting material for a range of syntheses. In

Scientific Research Applications

Electrophilic Trifluoromethylation

3-Chloro-5-(trifluoromethyl)benzonitrile serves as a precursor in electrophilic trifluoromethylation reactions, facilitating the introduction of trifluoromethyl groups into aromatic compounds. This modification significantly influences the physical, chemical, and biological properties of molecules, making it highly valuable in pharmaceutical and agrochemical development (Mejía & Togni, 2012).

High Voltage Lithium Ion Batteries

In the context of energy storage, 3-Chloro-5-(trifluoromethyl)benzonitrile has been utilized as an electrolyte additive in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. Its incorporation improves cyclic stability and enhances overall battery performance, demonstrating its potential in advancing energy storage technologies (Huang et al., 2014).

Vapor Phase Reactions

The compound also plays a role in high temperature vapor phase reactions, where its reactivity with nitrogen trifluoride (NF3) at elevated temperatures leads to the formation of benzonitrile through difluoroamination. This reaction pathway underscores its utility in synthetic chemistry applications (Belter, 2011).

Photocatalytic Applications

Moreover, 3-Chloro-5-(trifluoromethyl)benzonitrile has been investigated for its role in photocatalytic applications, such as in the synthesis of advanced materials and in environmental remediation processes. Its chemical structure allows for specific reactivity under light irradiation, facilitating targeted chemical transformations (Dunn et al., 2018).

Material Science

In material science, derivatives of 3-Chloro-5-(trifluoromethyl)benzonitrile have been explored as additives in polymer solar cells to improve power conversion efficiencies. Its perfluorinated structure interacts favorably with polymer matrices, enhancing the electronic properties of the solar cell components and leading to higher energy conversion rates (Jeong et al., 2011).

Safety And Hazards

It is classified as a Dangerous Good for transport and should be handled with care .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHYYDKFOQSWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404548
Record name 3-chloro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)benzonitrile

CAS RN

693245-52-2
Record name 3-chloro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzonitrile
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